molecular formula C6H6N2O4 B167427 2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid CAS No. 10158-72-2

2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid

Cat. No. B167427
CAS RN: 10158-72-2
M. Wt: 170.12 g/mol
InChI Key: XVSCOGMAPCVMSV-UHFFFAOYSA-N
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Description

2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid, also known as 3,6-Dioxo-2,3-dihydropyridazin-1(6H)-ylacetic acid, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a derivative of the pyridazine ring system, which is a heterocyclic aromatic compound composed of a six-membered ring of nitrogen and carbon atoms. The pyridazine ring system has been widely studied due to its unique properties, including its ability to form strong hydrogen bonds, its low reactivity, and its ability to form stable complexes with other molecules. 3,6-Dioxo-2,3-dihydropyridazin-1(6H)-ylacetic acid is a useful compound for scientists due to its versatile applications in scientific research, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Herbicidal Activity and Environmental Impact

  • Studies on 2,4-D, a widely used herbicide with structural similarity to the compound of interest, highlight its extensive application in agriculture to control broadleaf weeds, with significant attention to its environmental fate and biodegradation mechanisms. The focus has been on understanding the ecological consequences of its use, including effects on non-target species and water quality. Researchers have emphasized the importance of microbial degradation as a pathway for mitigating environmental impacts (Magnoli et al., 2020; Islam et al., 2017).

Biodegradation and Remediation

  • The role of microorganisms in degrading similar herbicides, like 2,4-D, in agricultural environments has been highlighted, with studies focusing on the degradation pathways and the identification of microbial species capable of utilizing these compounds as carbon sources. This research is crucial for developing bioremediation strategies to address contamination issues (Karen Magnoli et al., 2020).

Antioxidant Activity

  • Research into the antioxidant properties of compounds structurally related to hydroxycinnamic acids provides a foundation for exploring the therapeutic potential of similar compounds. Studies have investigated the structure-activity relationships of these compounds, indicating the importance of specific functional groups in mediating antioxidant effects. This research has implications for developing new antioxidant agents for pharmaceutical applications (Razzaghi-Asl et al., 2013).

Potential Therapeutic Applications

  • The broad range of biological activities exhibited by compounds related to hydroxycinnamic acids, such as anti-inflammatory, antimicrobial, and neuroprotective effects, suggests potential therapeutic applications. Investigating the mechanisms of action and optimizing the molecular structures of these compounds could lead to the development of novel treatments for various diseases (N. Razzaghi-Asl et al., 2013).

properties

IUPAC Name

2-(3,6-dioxo-1H-pyridazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2,(H,7,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCOGMAPCVMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906375
Record name (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

CAS RN

10158-72-2
Record name 10158-72-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid
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